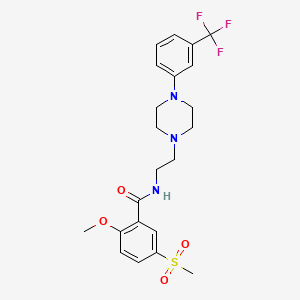

Benzamide, 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)-

Beschreibung

“Benzamide, 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)-” is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a unique combination of functional groups, including a methoxy group, a methylsulfonyl group, and a trifluoromethyl-substituted piperazine moiety, which contribute to its distinct chemical properties and potential biological activities.

Eigenschaften

CAS-Nummer |

82608-06-8 |

|---|---|

Molekularformel |

C22H26F3N3O4S |

Molekulargewicht |

485.5 g/mol |

IUPAC-Name |

2-methoxy-5-methylsulfonyl-N-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzamide |

InChI |

InChI=1S/C22H26F3N3O4S/c1-32-20-7-6-18(33(2,30)31)15-19(20)21(29)26-8-9-27-10-12-28(13-11-27)17-5-3-4-16(14-17)22(23,24)25/h3-7,14-15H,8-13H2,1-2H3,(H,26,29) |

InChI-Schlüssel |

HAJTXSJCRLTGNH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “Benzamide, 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)-” typically involves multi-step organic reactions. The key steps may include:

Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.

Introduction of the Methoxy Group: Methoxylation can be performed using methanol in the presence of an acid catalyst.

Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.

Piperazine Derivatization: The piperazine moiety can be attached through nucleophilic substitution reactions, often involving the use of piperazine and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methylsulfonyl groups.

Reduction: Reduction reactions could target the benzamide core or the piperazine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its trifluoromethyl group is particularly interesting for enhancing binding affinity and metabolic stability.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Benzamides are known for their diverse pharmacological activities, including anti-inflammatory, antipsychotic, and anticancer properties.

Industry

In the industrial sector, this compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Wirkmechanismus

The mechanism of action of “Benzamide, 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)-” would depend on its specific biological target. Potential mechanisms could involve:

Binding to Receptors: Interaction with specific receptors, such as G-protein coupled receptors or ion channels.

Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

Signal Transduction Modulation: Modulation of intracellular signaling pathways, such as MAPK or PI3K/Akt pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzamide Derivatives: Compounds like sulpiride or tiapride, which also feature the benzamide core.

Methoxy-Substituted Compounds: Molecules such as anisole derivatives.

Trifluoromethyl-Substituted Compounds: Compounds like fluoxetine or celecoxib.

Uniqueness

The uniqueness of “Benzamide, 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)-” lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a promising candidate for further research and development.

Biologische Aktivität

Benzamide, specifically the compound 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)- , is a derivative of benzamide that has garnered attention for its potential therapeutic applications. This compound is known to exhibit a range of biological activities, particularly in the context of neurological and psychiatric disorders.

- Chemical Formula : C22H26F3N3O4S

- Molecular Weight : 485.52 g/mol

- CAS Number : 82608-06-8

The biological activity of this benzamide derivative is primarily attributed to its interaction with neurotransmitter systems. It is particularly noted for its ability to act as a dopamine receptor antagonist, which is significant in treating disorders associated with dopaminergic dysregulation.

1. Inhibition of Tryptophan Pyrrolase

Research indicates that this compound can inhibit the enzyme tryptophan pyrrolase, which plays a crucial role in the metabolism of tryptophan to serotonin. This inhibition is particularly relevant in treating depressive syndromes associated with alcohol withdrawal .

3. Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in conditions characterized by excitotoxicity and oxidative stress. Its ability to modulate dopaminergic signaling pathways may contribute to protecting neuronal cells from damage.

4. Behavioral Modulation

Tiapride, a related compound, has been used clinically for managing behavioral disorders such as irritability and agitation in alcoholics. The benzamide derivative's similar pharmacological profile suggests it may also be effective in treating behavioral symptoms linked to dopaminergic receptor hypersensitivity .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this class of compounds:

- Study on Tryptophan Metabolism : A study demonstrated that Tiapride led to significant inhibition of tryptophan pyrrolase at doses of 10 mg/kg in rat models. This finding underscores the potential for using this compound in managing depressive symptoms during alcohol withdrawal .

- Anticancer Activity : In vitro studies on structurally similar compounds revealed significant antiproliferative effects against several cancer cell lines, suggesting that modifications to the benzamide structure could enhance therapeutic efficacy against tumors .

Comparative Table of Biological Activities

| Activity Type | Related Compound | IC50 (µM) | Notes |

|---|---|---|---|

| Tryptophan Pyrrolase Inhibition | Tiapride | N/A | Effective in depressive syndromes |

| Antiproliferative Activity | Doxorubicin | 0.5 - 5 | Established anticancer agent |

| Antiproliferative Activity | Etoposide | 0.1 - 10 | Established anticancer agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.